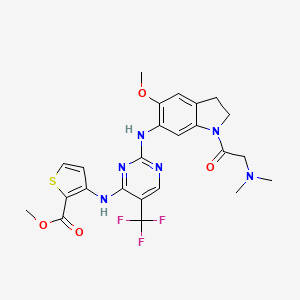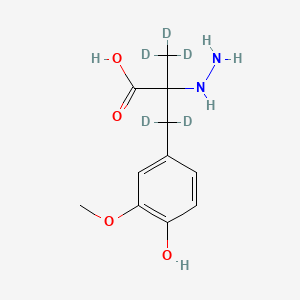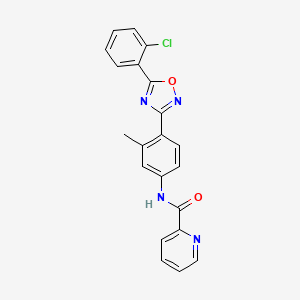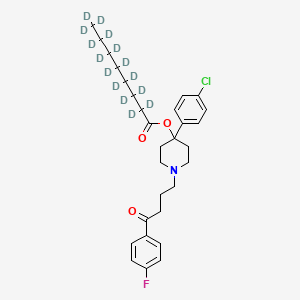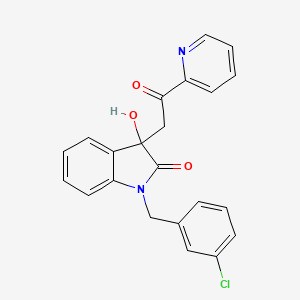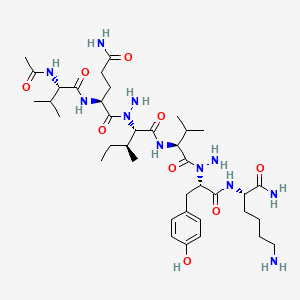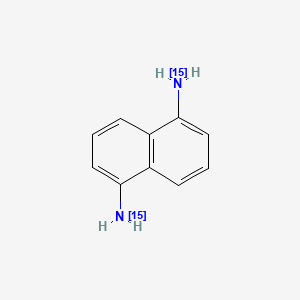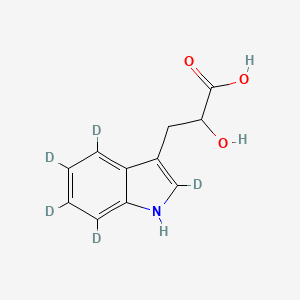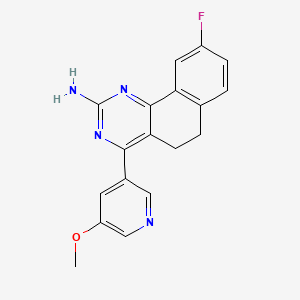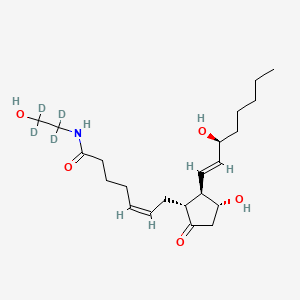
Prostaglandin E2 Ethanolamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostaglandin E2 Ethanolamide-d4 is a deuterated analog of Prostaglandin E2 Ethanolamide, containing four deuterium atoms. It is primarily used as an internal standard for the quantification of Prostaglandin E2 Ethanolamide by gas chromatography or liquid chromatography-mass spectrometry . This compound is an analog of Prostaglandin E2 with improved water solubility and stability .
準備方法
The synthesis of Prostaglandin E2 Ethanolamide-d4 involves the incorporation of deuterium atoms into the Prostaglandin E2 Ethanolamide structure. This is typically achieved through the treatment of arachidonoyl ethanolamide with deuterated reagents . The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with a focus on achieving high purity and yield. The compound is typically formulated as a solution in ethanol for ease of use in analytical applications .
化学反応の分析
Prostaglandin E2 Ethanolamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Prostaglandin E2 Ethanolamide-d4 has a wide range of scientific research applications, including:
作用機序
Prostaglandin E2 Ethanolamide-d4 acts as an agonist with all four known EP receptor subtypes, but with significantly reduced affinity compared to Prostaglandin E2 . The compound exerts its effects by binding to these receptors and activating downstream signaling pathways, including the cAMP/phosphoCREB pathway . This activation leads to various physiological responses, such as inflammation and muscle regeneration .
類似化合物との比較
Prostaglandin E2 Ethanolamide-d4 is unique due to its deuterated structure, which provides improved stability and solubility compared to its non-deuterated counterpart . Similar compounds include:
Prostaglandin E2 Ethanolamide: The non-deuterated analog with similar biological activity but lower stability and solubility.
Prostaglandin E2-1-glyceryl ester-d5: Another deuterated analog used as an internal standard in analytical applications.
Prostaglandin E2-d4: A deuterated form of Prostaglandin E2 used in similar research applications.
These compounds share similar biological activities but differ in their stability, solubility, and specific applications in research and industry.
特性
分子式 |
C22H37NO5 |
|---|---|
分子量 |
399.6 g/mol |
IUPAC名 |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hept-5-enamide |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1/i14D2,15D2 |
InChIキー |
GKKWUSPPIQURFM-GSBTUTNTSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O |
正規SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


